依达拉奉

概述

描述

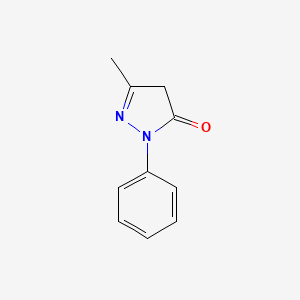

依达拉奉,化学名为 5-甲基-2-苯基-4H-吡唑-3-酮,是一种具有神经保护作用的新型抗氧化剂。它最初在日本被开发用于治疗急性脑梗塞,后来在临床上被用于治疗肌萎缩侧索硬化症 (ALS)。依达拉奉通过清除自由基发挥作用,自由基与 ALS 和脑缺血等神经系统疾病有关 .

作用机制

依达拉奉主要通过其抗氧化特性发挥作用。 它清除活性氧,例如羟基自由基和过氧亚硝酸盐自由基,这些自由基与氧化应激和神经元损伤有关 . 在 ALS 中确切的作用机制尚未完全阐明,但据认为依达拉奉通过防止细胞膜的氧化损伤来介导治疗效果 .

依达拉奉还能激活神经胶质细胞系来源的神经生长因子 (GDNF) 受体 RET 和 GDNF/RET 神经营养信号通路,提供神经保护作用并支持长期神经元存活 . 这种机制突出了它在治疗神经退行性疾病方面的潜力。

科学研究应用

依达拉奉在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域。 在医学领域,它因其神经保护和抗氧化特性被用于治疗急性缺血性卒中和 ALS . 研究还探索了它在治疗其他神经退行性疾病中的潜力,如阿尔茨海默病和神经性疼痛 .

在化学领域,依达拉奉因其自由基清除能力及其在防止脂质过氧化中的作用而被研究 . 它的抗氧化特性使其成为研究氧化应激和相关细胞损伤的宝贵化合物。

在工业领域,依达拉奉的应用扩展到医药和治疗剂的开发。 它抵抗氧化应激的能力对治疗各种心血管疾病和涉及炎症的疾病有影响 .

生化分析

Biochemical Properties

Edaravone plays a crucial role in biochemical reactions by scavenging free radicals, particularly hydroxyl radicals and peroxynitrite radicals . It interacts with several biomolecules, including enzymes and proteins. For instance, Edaravone has been shown to inhibit the activity of inducible nitric oxide synthase (iNOS) and neuronal nitric oxide synthase (nNOS), thereby reducing the production of nitric oxide, a reactive molecule that can contribute to oxidative stress . Additionally, Edaravone interacts with glutathione peroxidase 4 (GPX4) and system Xc-light chain (xCT), which are involved in the anti-ferroptosis pathway .

Cellular Effects

Edaravone exerts significant effects on various cell types and cellular processes. In neuronal cells, it has been demonstrated to protect against oxidative damage by scavenging free radicals and reducing lipid peroxidation . Edaravone also influences cell signaling pathways, such as the GDNF/RET neurotrophic signaling pathway, which supports neuron survival and maturation . Furthermore, Edaravone has been shown to modulate gene expression, including upregulating anti-inflammatory cytokines like IL-10 and IL-13, and downregulating pro-inflammatory cytokines . These actions collectively contribute to its neuroprotective effects.

Molecular Mechanism

At the molecular level, Edaravone exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species by donating electrons to neutralize free radicals, thereby preventing oxidative damage to cell membranes and other cellular components . Edaravone also inhibits the chain oxidation of lipids by transferring electrons from its anion to peroxyl radicals . Additionally, Edaravone modulates the expression of various proteins involved in oxidative stress and inflammation, such as GPX4, ACSL4, and 5-LOX, which are critical for maintaining cellular homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Edaravone have been observed to change over time. Studies have shown that Edaravone remains stable and effective in reducing oxidative stress and neuronal damage in both in vitro and in vivo models . Long-term administration of Edaravone has been associated with sustained neuroprotective effects, including improved motor function and reduced neuronal degeneration . The stability and efficacy of Edaravone can be influenced by factors such as dosage and administration frequency.

Dosage Effects in Animal Models

The effects of Edaravone vary with different dosages in animal models. In mice, a daily dose of 40 mg/kg has been shown to provide significant neuroprotective effects, including reduced oxidative stress and improved motor function . Higher doses may lead to adverse effects, such as increased oxidative stress and neuronal damage . It is important to determine the optimal dosage to maximize the therapeutic benefits of Edaravone while minimizing potential toxicity.

Metabolic Pathways

Edaravone is involved in several metabolic pathways, including its metabolism to a sulfate conjugate and a glucuronide conjugate . These metabolites are not pharmacologically active and are primarily excreted in the urine . The glucuronide conjugation of Edaravone involves multiple uridine diphosphate glucuronosyltransferase (UGT) isoforms, such as UGT1A1, UGT1A6, and UGT2B7 . Additionally, Edaravone has been shown to influence metabolic pathways related to oxidative stress and inflammation, such as the Sirt1/Nrf2/HO-1/Gpx4 pathway .

Transport and Distribution

Edaravone is transported and distributed within cells and tissues through various mechanisms. After intravenous administration, Edaravone has a mean volume of distribution of 63.1 L, indicating substantial tissue distribution . It readily crosses the blood-brain barrier, allowing it to exert its neuroprotective effects in the central nervous system . Edaravone is also bound to human serum proteins, mainly albumin, which facilitates its transport in the bloodstream .

Subcellular Localization

Edaravone’s subcellular localization plays a crucial role in its activity and function. It has been shown to localize in various cellular compartments, including the cytoplasm and mitochondria . In the mitochondria, Edaravone modulates the expression of proteins involved in oxidative stress and ferroptosis, such as GPX4 and ACSL4 . This localization is essential for its ability to protect cells from oxidative damage and maintain cellular homeostasis.

准备方法

依达拉奉可以通过多种方法合成。一种常见的合成路线涉及苯肼与乙酰乙酸乙酯的反应。 该反应通过苯肼中活性最小的氮原子对乙酰乙酸乙酯中酮部分的区域选择性亲核进攻进行,然后通过酯和苯肼第二个氮原子之间的分子内环化 . 反应条件通常包括在 0 到 78°C 的温度下使用乙醇或甲醇作为溶剂,反应时间为 1 到 16 小时,以高效率生成依达拉奉 .

依达拉奉的工业生产方法通常涉及类似的合成路线,但在更大规模上进行,并对产率和纯度进行了优化。 微波辅助合成也被报道,提供了一种更高效和更环保的方法 .

化学反应分析

依达拉奉会发生多种化学反应,主要涉及其抗氧化性质。 它与过氧亚硝酸盐反应生成 4-NO-依达拉奉作为主要产物,生成 4-NO2-依达拉奉作为副产物 . 该化合物还会发生氧化反应,生成 3-甲基-1-苯基-2-吡唑啉-4,5-二酮 (4-氧代依达拉奉) 及其水合物,2-氧代-3-(苯肼偶氮) 丁酸 . 这些反应突出了依达拉奉清除活性氧和防止氧化应激的能力。

这些反应中常用的试剂包括过氧亚硝酸盐和各种氧化剂。 这些反应形成的主要产物通常是依达拉奉的衍生物,其官能团发生改变,例如硝基或氧代基团 .

相似化合物的比较

依达拉奉可以与其他抗氧化剂进行比较,例如维生素 E 和维生素 C。 与脂溶性维生素 E 和水溶性维生素 C 不同,依达拉奉表现出两亲性,使其能够清除脂溶性和水溶性过氧自由基 . 这种独特的特性增强了它作为抗氧化剂的有效性。

类似的化合物包括:

维生素 E (生育酚): 一种脂溶性抗氧化剂,可以保护细胞膜免受氧化损伤。

维生素 C (抗坏血酸): 一种水溶性抗氧化剂,可以防止水性环境中的氧化应激。

N-乙酰半胱氨酸: 谷胱甘肽的前体,谷胱甘肽是重要的细胞内抗氧化剂。

属性

IUPAC Name |

5-methyl-2-phenyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QELUYTUMUWHWMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Record name | 1-PHENYL-3-METHYL-5-PYRAZOLONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20900 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | edaravone | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Edaravone | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021130 | |

| Record name | 1-Phenyl-3-methyl-5-pyrazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-phenyl-3-methyl-5-pyrazolone appears as white to off-white powder or crystals. (NTP, 1992), White solid; [Merck Index] Light yellow odorless powder; [Alfa Aesar MSDS] | |

| Record name | 1-PHENYL-3-METHYL-5-PYRAZOLONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20900 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Methyl-1-phenyl-2-pyrazolin-5-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3236 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

549 °F at 105 mmHg (NTP, 1992), 191 °C @ 17 MM HG; 287 °C @ 105 MM HG | |

| Record name | 1-PHENYL-3-METHYL-5-PYRAZOLONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20900 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Edaravone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12243 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-METHYL-1-PHENYL-2-PYRAZOLIN-5-ONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

25.4 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 73 °F (NTP, 1992), SOL IN HOT WATER & HOT ALCOHOL; SLIGHTLY SOL IN BENZENE; INSOL IN PETROLEUM ETHER | |

| Record name | SID855774 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | 1-PHENYL-3-METHYL-5-PYRAZOLONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20900 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-METHYL-1-PHENYL-2-PYRAZOLIN-5-ONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

less than 0.01 mmHg at 68 °F (NTP, 1992), LESS THAN 0.01 MM @ 20 °C | |

| Record name | 1-PHENYL-3-METHYL-5-PYRAZOLONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20900 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-METHYL-1-PHENYL-2-PYRAZOLIN-5-ONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Oxidative stress and reactive oxygen species (ROS) production have been implicated in various neurological disorders, such as amyotrophic lateral sclerosis (ALS) and cerebral ischemia. Oxidative stress caused by excess ROS damages endothelial cells in the cerebral vasculature as well as neuronal cell membranes, leading to neuronal cell death. Edaravone is a free radical scavenger that scavenges and suppresses the generation of hydroxyl radicals and peroxynitrite radicals. The exact mechanism of action of edaravone in ALS has not been fully elucidated; however, edaravone is thought to mediate therapeutic effects via its antioxidant properties. Since oxidative stress has been implicated in the pathophysiology of ALS and cerebral ischemia, inhibiting lipid peroxidation, suppressing endothelial cell damage induced by lipid peroxides, and scavenging free radicals may lead to neuroprotective effects. Edaravone has no effect on superoxide production. It is suggested that edaravone may also possess anti-inflammatory properties, as it inhibited neutrophil activation and suppressed inducible nitric oxide synthase (iNOS) and neuronal nitric oxide synthase (nNOS) expression in animal models. It was also shown to ameliorate ROS-induced inflammatory oxidative stress after ischemic brain reperfusion. | |

| Record name | Edaravone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12243 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

MONOCLINIC PRISMS FROM WATER, WHITE POWDER OR CRYSTALS | |

CAS No. |

89-25-8; 19735-89-8, 89-25-8 | |

| Record name | 1-PHENYL-3-METHYL-5-PYRAZOLONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20900 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Edaravone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Edaravone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Edaravone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12243 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | edaravone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758622 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Norphenazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Norphenazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Norphenazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Phenyl-3-methyl-5-pyrazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1-phenyl-5-pyrazolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EDARAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S798V6YJRP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-METHYL-1-PHENYL-2-PYRAZOLIN-5-ONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

261 to 266 °F (NTP, 1992), 127 °C | |

| Record name | 1-PHENYL-3-METHYL-5-PYRAZOLONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20900 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Edaravone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12243 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-METHYL-1-PHENYL-2-PYRAZOLIN-5-ONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Edaravone?

A1: Edaravone is a potent free radical scavenger. It exerts neuroprotective effects by scavenging hydroxyl radicals (.OH) and inhibiting lipid peroxidation, both .OH-dependent and .OH-independent. [] This protects cells from oxidative stress, a major contributor to secondary injury in conditions like cerebral ischemia.

Q2: How does Edaravone's antioxidant activity differ from Vitamin C and Vitamin E?

A2: While both Vitamin C and Vitamin E exhibit antioxidant properties, Edaravone demonstrates a broader spectrum of activity. It can inhibit lipid peroxidation induced by both water-soluble and lipid-soluble peroxyl radicals, unlike Vitamin C (primarily water-soluble) and Vitamin E (primarily lipid-soluble). []

Q3: Does Edaravone interact with peroxynitrite, and if so, what are the products?

A3: Yes, Edaravone reacts with peroxynitrite to yield 4-NO-edaravone as the major product and 4-NO2-edaravone as a minor product. [] This reaction does not appear to involve free radicals, differentiating it from Edaravone’s interactions with other reactive oxygen species.

Q4: How does Edaravone affect the expression of Bcl-2 and Bax proteins in retinal ischemia-reperfusion injury?

A4: Studies in rats indicate that Edaravone treatment upregulates the expression of the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax in retinal ganglion cells following ischemia-reperfusion injury. This shift in the Bcl-2/Bax ratio suggests a protective effect against neuronal apoptosis. []

Q5: Does Edaravone affect autophagy?

A5: Research suggests that Edaravone can modulate autophagy. In a study on busulfan-induced azoospermia in mice, Edaravone treatment significantly reduced the expression of autophagy-related genes caspase-3, Beclin-1, and ATG-7. []

Q6: Can Edaravone affect the blood-brain barrier (BBB) following injury?

A6: Edaravone has demonstrated a protective effect on the BBB. In rat models of focal ischemia-reperfusion, Edaravone attenuated the exacerbation of cortical edema, suggesting an ability to mitigate oxidative damage to the BBB. []

Q7: What is the molecular formula and weight of Edaravone?

A7: The molecular formula of Edaravone is C10H10N2O, and its molecular weight is 174.20 g/mol.

Q8: Are there any studies on the stability of Edaravone under various conditions?

A8: While the provided research highlights the clinical use of Edaravone, it lacks detailed information regarding its stability under different environmental conditions. Further investigation into this aspect is necessary.

Q9: Does race affect the pharmacokinetics of oral Edaravone?

A11: A study comparing Japanese and White subjects found no significant effect of race on the pharmacokinetic parameters of oral Edaravone. []

Q10: What are the primary clinical applications of Edaravone?

A12: Edaravone is currently approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS). [] Research also explores its potential in other neurological conditions where oxidative stress plays a role.

Q11: How does Edaravone compare to sodium ozagrel in treating acute ischemic stroke?

A14: The EDO trial, a multicenter randomized open-label trial, compared Edaravone to sodium ozagrel (a thromboxane A2 synthase inhibitor) in patients with acute noncardioembolic ischemic stroke. The study concluded that Edaravone was not inferior to sodium ozagrel in improving patient outcomes as assessed by the modified Rankin Scale at 3 months. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。